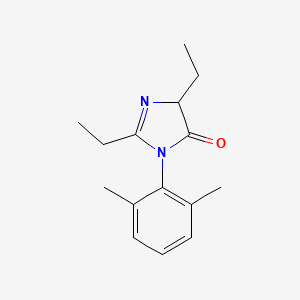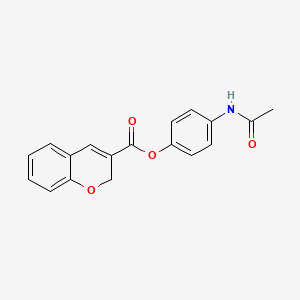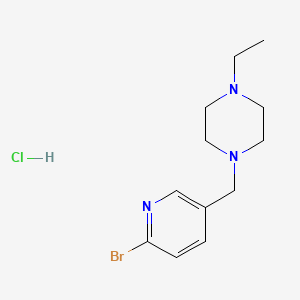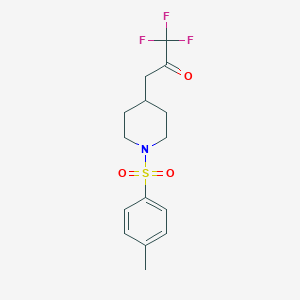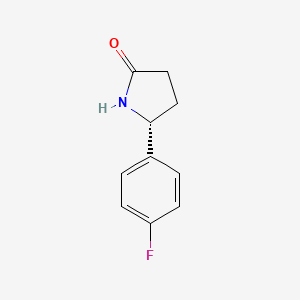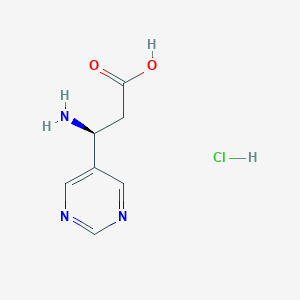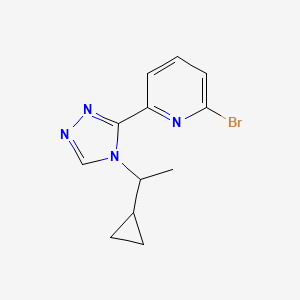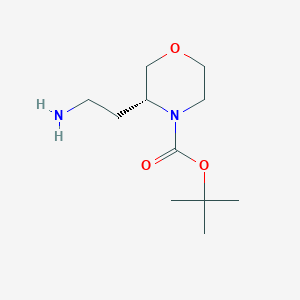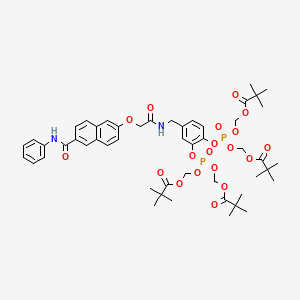
((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)” is a complex organic molecule with a unique structure It contains multiple functional groups, including phenylcarbamoyl, naphthalen-2-yl, acetamido, and phosphoroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamoyl group: This can be achieved by reacting phenyl isocyanate with a suitable amine.
Introduction of the naphthalen-2-yl group: This involves a coupling reaction between a naphthalene derivative and the phenylcarbamoyl intermediate.
Formation of the acetamido group: This step involves the reaction of the naphthalen-2-yl intermediate with acetic anhydride.
Introduction of the phosphoroxy groups: This is achieved through a phosphorylation reaction using a suitable phosphorus reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylcarbamoyl and naphthalen-2-yl groups can be oxidized under suitable conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphoroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylcarbamoyl group can yield phenylcarboxylic acids, while reduction of the acetamido group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: Its potential bioactivity could be explored for drug development.
Industry: The compound’s unique structure may find applications in materials science, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yl group could intercalate into DNA, affecting gene expression. The acetamido and phosphoroxy groups may participate in hydrogen bonding or electrostatic interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylcarbamoyl derivatives: These compounds share the phenylcarbamoyl group and may have similar bioactivity.
Naphthalene derivatives: Compounds containing the naphthalen-2-yl group may exhibit similar chemical reactivity.
Phosphoroxy compounds: These compounds share the phosphoroxy groups and may have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can interact synergistically to produce unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C50H64N2O19P2 |
|---|---|
Peso molecular |
1059.0 g/mol |
Nombre IUPAC |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C50H64N2O19P2/c1-47(2,3)43(55)62-29-66-72(59,67-30-63-44(56)48(4,5)6)70-39-23-18-33(24-40(39)71-73(60,68-31-64-45(57)49(7,8)9)69-32-65-46(58)50(10,11)12)27-51-41(53)28-61-38-22-21-34-25-36(20-19-35(34)26-38)42(54)52-37-16-14-13-15-17-37/h13-26H,27-32H2,1-12H3,(H,51,53)(H,52,54) |
Clave InChI |
MUMYHLFNCMVUDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


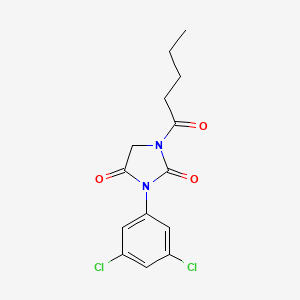
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)

